(3z)-N-Ethyl-N-Methyl-2-Oxo-3-(Phenyl{[4-(Piperidin-1-Ylmethyl)phenyl]amino}methylidene)-2,3-Dihydro-1h-Indole-6-Carboxamide
Overview
Description
BIBF0775 is an inhibitor of the transforming growth factor β receptor I (TGFβRI). X-ray structure analysis showed that BIBF0775 soaked into the kinase domain of TGFβRI.
Scientific Research Applications
Allosteric Modulation of CB1 Receptor
The compound is similar to indole-2-carboxamides, which have been researched for their role as allosteric modulators for the cannabinoid type 1 receptor (CB1). These compounds, including a potent CB1 allosteric modulator, exhibit specific structural requirements for effective modulation, impacting binding affinity and cooperativity. This research could provide insights into the development of new therapeutic agents targeting the CB1 receptor (Khurana et al., 2014).
Glycine Transporter 1 Inhibition
Similar compounds have been identified as potent and orally available inhibitors of the Glycine Transporter 1 (GlyT1), a target of interest in central nervous system disorders. These inhibitors are characterized by their unique structural elements and demonstrate significant activity in increasing glycine levels in the brain (Yamamoto et al., 2016).
Novel Mannich Bases
Research into novel Mannich bases bearing a pyrazolone moiety, which includes synthesis involving piperidine, has been conducted. These compounds were analyzed for their electrochemical behavior, which can be relevant in various chemical and pharmaceutical applications (Naik et al., 2013).
Corrosion Inhibition Studies
A study on 3-amino alkylated indoles, which share structural similarities, demonstrated their effectiveness as corrosion inhibitors in acidic environments. These compounds, including variants with a piperidine ring, showed high inhibition efficiency, potentially guiding the development of new corrosion inhibitors (Verma et al., 2016).
Anti-inflammatory and Antimicrobial Activities
Research on related compounds has explored their potential anti-inflammatory and antimicrobial activities. This includes the reaction of specific enaminones with various nucleophiles, including piperidine, to yield compounds with significant biological activities (Ahmed, 2017).
Anti-angiogenic and DNA Cleavage Properties
A series of novel N-substituted piperidine-4-carboxamide derivatives were synthesized and evaluated for their anti-angiogenic and DNA cleavage abilities. These compounds blocked blood vessel formation and showed potential as anticancer agents, suggesting the relevance of similar structures in cancer research (Kambappa et al., 2017).
properties
IUPAC Name |
N-ethyl-2-hydroxy-N-methyl-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indole-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O2/c1-3-34(2)31(37)24-14-17-26-27(20-24)33-30(36)28(26)29(23-10-6-4-7-11-23)32-25-15-12-22(13-16-25)21-35-18-8-5-9-19-35/h4,6-7,10-17,20,33,36H,3,5,8-9,18-19,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQSLTZPBLZNBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-Ethyl-N-methyl-2-oxo-3-(phenyl((4-(piperidin-1-ylmethyl)phenyl)amino)methylene)indoline-6-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.